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molecular formula C7H6ClO3P B8775280 2-chloro-4H-benzo[d][1,3,2]dioxaphosphinine 2-oxide CAS No. 127164-51-6

2-chloro-4H-benzo[d][1,3,2]dioxaphosphinine 2-oxide

Cat. No. B8775280
M. Wt: 204.55 g/mol
InChI Key: VDBAMVKTDUCLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399658B2

Procedure details

Add into a vial first 2 mL of pyridine/dioxane, 3:1 v/v followed by 100 μL of 1 M 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one solution in dry dioxane to give a 50 mM solution of the phosphitylating reagent, e.g. 2-chloro-4H-1,3,2-benzodioxaphosphorin-2-one, in dioxane/pyridine, 3:1 (v/v). Homogenize the solution by gently shaking. Start the reaction by drawing the 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one solution through the synthesis column from the vial.
Name
pyridine dioxane
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[O:7]1[CH2:12][CH2:11]OCC1.[Cl:13][P:14]1[O:19]C(=O)[C:17]2[CH:21]=[CH:22][CH:23]=C[C:16]=2[O:15]1>O1CCOCC1>[Cl:13][P:14]1(=[O:19])[O:15][CH2:16][C:17]2[CH:21]=[CH:22][CH:23]=[CH:11][C:12]=2[O:7]1 |f:0.1|

Inputs

Step One
Name
pyridine dioxane
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1.O1CCOCC1
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
ClP1OC2=C(C(O1)=O)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
ClP1(OC2=C(CO1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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